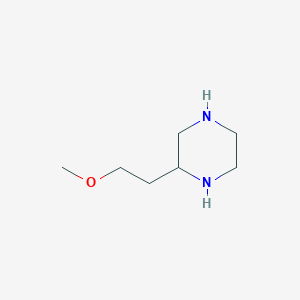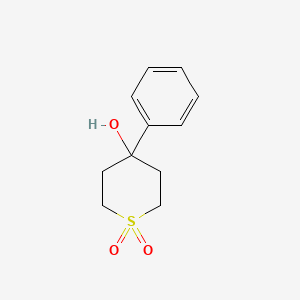
4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione is an organic compound that belongs to the class of thiane derivatives. This compound is characterized by a thiane ring, which is a six-membered ring containing one sulfur atom, with a hydroxyl group and a phenyl group attached to the fourth carbon. The presence of the sulfur atom in the ring and the hydroxyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with sulfur and a suitable oxidizing agent to form the thiane ring. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of phenylthioacetone or phenylthioaldehyde.
Reduction: Formation of 4-hydroxy-4-phenyl-1lambda6-thiane-1-thiol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the sulfur atom in the thiane ring play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(1H-pyrazol-5-yl)-1lambda6-thiane-1,1-dione: Similar structure with a pyrazole ring instead of a phenyl group.
4-Hydroxy-2-quinolones: Compounds with a quinolone ring instead of a thiane ring.
Uniqueness
4-Hydroxy-4-phenyl-1lambda6-thiane-1,1-dione is unique due to the presence of both a phenyl group and a thiane ring with a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
1,1-dioxo-4-phenylthian-4-ol |
InChI |
InChI=1S/C11H14O3S/c12-11(10-4-2-1-3-5-10)6-8-15(13,14)9-7-11/h1-5,12H,6-9H2 |
InChI Key |
XVADVOZBRUOKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


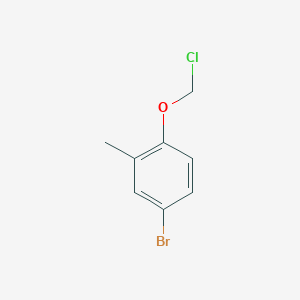
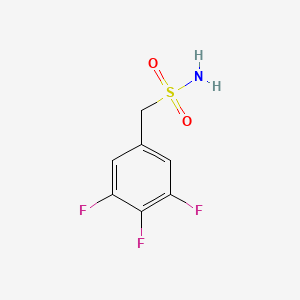
![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
![2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
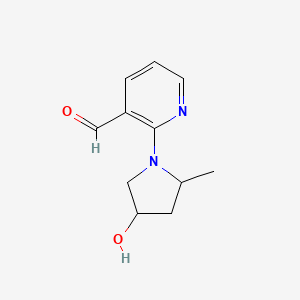
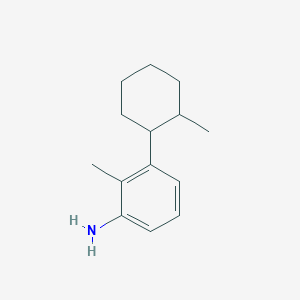

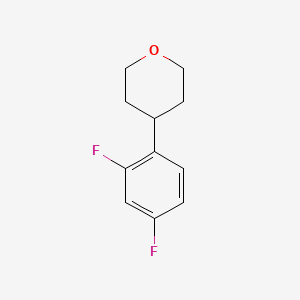
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)
![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
![(5R,6R)-6-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}bicyclo[8.1.0]undecan-5-ol](/img/structure/B13222674.png)

